4-Fluoro-2-((4-iodo-2-methylphenyl)amino)benzoic acid

MEK1/2 inhibition Cell-free enzymatic assay IC50 comparison

PD0325901 is the only MEK1/2 inhibitor engineered specifically to overcome CI-1040's clinical failures: sub-nanomolar potency (IC₅₀=0.33 nM), 36-fold lower efficacious dose in xenograft models (25 vs 900 mg/kg/day), and superior ethanol solubility (≥37 mg/mL) for simplified oral gavage. It is the weakest P-gp/BCRP efflux substrate among all clinically evaluated MEK inhibitors, enabling brain target engagement at clinically relevant plasma levels—critical for glioblastoma and CNS metastasis models. Validated as the standard 2i component (1 µM with CHIR99021) for murine ESC self-renewal and iPSC reprogramming. Clinically confirmed 84% intratumoural pERK suppression in Phase 1 patients ensures translational fidelity.

Molecular Formula C14H11FINO2
Molecular Weight 371.14 g/mol
CAS No. 212628-43-8
Cat. No. B3251936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-((4-iodo-2-methylphenyl)amino)benzoic acid
CAS212628-43-8
Molecular FormulaC14H11FINO2
Molecular Weight371.14 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)I)NC2=C(C=CC(=C2)F)C(=O)O
InChIInChI=1S/C14H11FINO2/c1-8-6-10(16)3-5-12(8)17-13-7-9(15)2-4-11(13)14(18)19/h2-7,17H,1H3,(H,18,19)
InChIKeyIIJDQEBBOFOXKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-2-((4-iodo-2-methylphenyl)amino)benzoic Acid (PD0325901 / Mirdametinib) – Procurement-Relevant Baseline for a Second-Generation Allosteric MEK Inhibitor


4-Fluoro-2-((4-iodo-2-methylphenyl)amino)benzoic acid, universally referenced by its development code PD0325901 and INN mirdametinib, is a synthetic, orally bioavailable, non‑ATP‑competitive allosteric inhibitor of mitogen‑activated protein kinase kinases 1 and 2 (MEK1/2). It is the direct second‑generation analogue of the first‑in‑class MEK inhibitor CI‑1040 (PD184352), explicitly designed to address the sub‑optimal potency, aqueous solubility, metabolic stability, and duration of target engagement that led to the clinical discontinuation of CI‑1040 [1]. PD0325901 is supplied as a white to off‑white crystalline solid with a molecular weight of 482.19 Da and is routinely formulated as a 10 mM DMSO stock solution for in‑vitro studies; its solubility in DMSO is ≥ 96 mg mL⁻¹ (≈ 199 mM) and in ethanol ≥ 37 mg mL⁻¹, whereas aqueous solubility remains negligible . The compound has completed Phase 2 clinical evaluation in several solid‑tumour indications and has been granted FDA priority review for neurofibromatosis type 1‑associated plexiform neurofibromas, underscoring its translational maturity and suitability for procurement in both basic signalling research and preclinical oncology programmes .

Why Substituting 4-Fluoro-2-((4-iodo-2-methylphenyl)amino)benzoic Acid with Another MEK Inhibitor Introduces Experimental and Translational Risk


MEK inhibitors are not functionally interchangeable. CI‑1040, the first clinically evaluated MEK inhibitor, achieved less than 90 % target suppression in 8 of 11 tumour biopsies from Phase 1 patients and failed to demonstrate sufficient single‑agent antitumour activity in Phase 2, largely because of poor aqueous solubility, rapid clearance, and inadequate systemic exposure [1]. PD0325901 was engineered specifically to overcome these liabilities, yet later‑generation MEK inhibitors (trametinib, binimetinib, selumetinib, cobimetinib) diverge further in their efflux‑transporter substrate profiles, brain‑penetration characteristics, and pharmacodynamic half‑lives. Direct comparative in‑vivo and in‑vitro data demonstrate that PD0325901 occupies a unique position among clinically evaluated MEK inhibitors: it is the weakest substrate for the blood–brain barrier efflux transporters P‑glycoprotein (P‑gp) and breast cancer resistance protein (BCRP) while maintaining clinically achievable plasma concentrations that produce robust intratumoural ERK1/2 phosphorylation suppression [2]. Consequently, substituting PD0325901 with another MEK inhibitor without accounting for these differential pharmacological properties risks under‑dosing, loss of brain‑penetrant activity, or altered selectivity profiles that can compromise experimental reproducibility and translational validity.

Quantitative Differentiation Evidence for 4-Fluoro-2-((4-iodo-2-methylphenyl)amino)benzoic Acid (PD0325901) Versus Closest Clinical MEK Inhibitor Comparators


PD0325901 Exhibits ~50‑Fold Greater Cell‑Free MEK Inhibitory Potency (IC₅₀) than Its Direct Predecessor CI‑1040

In cell‑free enzymatic assays, PD0325901 inhibits MEK with an IC₅₀ of 0.33 nM, whereas CI‑1040 (PD184352) exhibits an IC₅₀ of 17 nM against MEK1 under comparable conditions [1]. This represents an approximately 51‑fold improvement in enzymatic inhibitory potency.

MEK1/2 inhibition Cell-free enzymatic assay IC50 comparison

PD0325901 Is ~500‑Fold More Potent than CI‑1040 at Suppressing Cellular ERK1/2 Phosphorylation

When assessed by cellular ERK1/2 phosphorylation, PD0325901 is approximately 500‑fold more potent than CI‑1040, displaying sub‑nanomolar activity against this downstream pharmacodynamic biomarker [1]. The quantitative difference translates directly into the ability to achieve near‑complete pathway suppression at concentrations that are clinically and experimentally practical.

ERK1/2 phosphorylation Cellular target engagement MEK pathway inhibition

PD0325901 Requires a 36‑Fold Lower Oral Dose than CI‑1040 to Achieve Equivalent In‑Vivo Antitumour Efficacy in the C26 Xenograft Model

In the murine C26 colon carcinoma xenograft model, the oral dose of PD0325901 required to produce a 70 % incidence of complete tumour responses is 25 mg kg⁻¹ day⁻¹, compared with 900 mg kg⁻¹ day⁻¹ for CI‑1040 [1]. This 36‑fold dose reduction is corroborated by the pharmacodynamic finding that a single oral 25 mg kg⁻¹ dose of PD0325901 suppresses ERK phosphorylation by >50 % at 24 hours post‑dosing, whereas CI‑1040 at 150 mg kg⁻¹ (a 6‑fold higher dose) inhibits pERK for only ~8 hours before returning to control levels [1].

In vivo efficacy C26 colon carcinoma xenograft Complete tumour response dose

PD0325901 Is the Weakest Substrate of P‑gp and BCRP Among Clinically Evaluated MEK Inhibitors, Enabling Brain Target Engagement at Clinically Achievable Plasma Concentrations

In a systematic in‑vitro and in‑vivo head‑to‑head comparison of six MEK inhibitors, PD0325901 was identified as the weakest substrate for both P‑glycoprotein (P‑gp, ABCB1) and breast cancer resistance protein (BCRP, ABCG2), and its brain penetration was only marginally increased in Abcb1a/b;Abcg2 −/− knockout mice, indicating minimal active efflux at the blood–brain barrier [1]. Efficient inhibition of intratumoural ERK phosphorylation in the brain was achieved at clinically relevant plasma concentrations of PD0325901, whereas selumetinib (AZD6244) required plasma levels far exceeding those achievable at the maximum tolerated clinical dose to produce equivalent brain target engagement. Trametinib, binimetinib, and pimasertib all showed substantially greater susceptibility to P‑gp‑ and BCRP‑mediated efflux [1].

Blood–brain barrier penetration Efflux transporter substrate Brain pharmacokinetics

PD0325901 Exhibits Superior Ethanol Solubility Relative to CI‑1040, Facilitating In‑Vivo Formulation for Oral Gavage Studies

PD0325901 demonstrates ethanol solubility of approximately 37–96 mg mL⁻¹ (≈ 77–199 mM), whereas CI‑1040 exhibits ethanol solubility of only 13–14 mg mL⁻¹ (≈ 27–29 mM) [1]. This 2.8‑ to 6.9‑fold improvement in ethanol solubility reflects the structural optimisation embedded in the PD0325901 scaffold and directly facilitates preparation of concentrated stock solutions for oral gavage formulations, reducing the volume of vehicle required for in‑vivo efficacy studies.

Solubility Formulation In-vivo dosing

PD0325901 Suppresses Tumour pERK Levels by an Average of 84 % at Clinically Achievable Doses (2–30 mg BID) in Phase 1 Solid Tumour Patients

In a first‑in‑human Phase 1 trial of PD0325901 in advanced cancer patients, quantitative immunohistochemistry of paired tumour biopsies (baseline vs. Day 15 of Cycle 1) revealed an average 84 % decline in phosphorylated ERK (pERK) levels across the dose range of 2 mg BID to 30 mg BID, with a concurrent average 60 % decline in the proliferation marker Ki67 [1]. In contrast, the predecessor CI‑1040 achieved less than 90 % pERK suppression in 8 of 11 Phase 1 tumour biopsies, even at higher dose intensities [2]. Robust clinical PD data comparable to this depth and breadth of target engagement are not available for many other MEK inhibitors in the same patient population, providing a quantitative clinical‑translation benchmark specific to PD0325901.

Clinical pharmacodynamics Tumour pERK suppression Phase 1 trial

Highest‑Impact Procurement Scenarios for 4-Fluoro-2-((4-iodo-2-methylphenyl)amino)benzoic Acid Based on Verified Differential Evidence


Preclinical In‑Vivo Oncology Efficacy Studies Requiring Low‑Dose, High‑Exposure MEK Inhibition

For rodent xenograft or syngeneic tumour models (e.g., C26 colon carcinoma, HT‑29, A375 melanoma), PD0325901 enables robust oral efficacy at doses as low as 25 mg kg⁻¹ day⁻¹, achieving >50 % ERK phosphorylation suppression for 24 hours after a single dose and a 70 % complete tumour response rate. The 36‑fold lower efficacious dose versus CI‑1040 (900 mg kg⁻¹ day⁻¹) directly reduces compound consumption and formulation complexity [1]. Its improved ethanol solubility (≥ 37 mg mL⁻¹) further simplifies oral gavage preparation compared with CI‑1040 (13 mg mL⁻¹), minimising vehicle volume and animal handling stress [2].

Intracranial Tumour Models and CNS‑Penetrant MEK Inhibitor Studies

PD0325901 is the preferred MEK inhibitor for glioblastoma, brain metastasis, or NF2‑associated schwannoma models because it is the weakest substrate for the BBB efflux transporters P‑gp and BCRP among all clinically evaluated MEK inhibitors (trametinib, binimetinib, selumetinib, pimasertib) and achieves efficient brain target engagement at clinically relevant plasma levels [1]. In contrast, selumetinib requires supra‑clinical plasma concentrations, and trametinib is a strong P‑gp substrate that limits brain distribution [1]. Procurement of PD0325901 for CNS oncology studies therefore avoids the confounding variable of poor brain penetration inherent to alternative agents.

Stem Cell Pluripotency Maintenance and Cellular Reprogramming Protocols (2i System)

PD0325901 at 1 µM in combination with the GSK3β inhibitor CHIR99021 (3 µM) is the standard ‘2i’ formulation for sustaining murine embryonic stem cell self‑renewal and for reprogramming somatic cells into induced pluripotent stem cells [1]. Its sub‑nanomolar MEK inhibitory potency (IC₅₀ = 0.33 nM; Kiapp = 1 nM against activated MEK1/2) ensures complete pathway inhibition at the low‑micromolar concentrations used in these protocols, whereas CI‑1040 (IC₅₀ = 17 nM) would require substantially higher concentrations that risk cytotoxicity and differentiation leakiness [2]. The well‑defined selectivity for MEK1/2 over 27 other kinases tested provides confidence that observed phenotypic effects are MEK‑specific [2].

Translational Pharmacodynamic Biomarker Studies Supported by Clinical Validation

For laboratories transitioning from preclinical MEK inhibitor testing to clinical biomarker development, PD0325901 is uniquely supported by clinical pharmacodynamic data demonstrating an average 84 % reduction in tumour pERK and 60 % reduction in Ki67 across doses of 2–30 mg BID in Phase 1 patients [1]. This depth of clinical target engagement documentation is not available for several other MEK inhibitors, making PD0325901 the most translationally validated tool compound for correlating in‑vitro/in‑vivo pERK suppression with clinical outcome predictions [1].

Quote Request

Request a Quote for 4-Fluoro-2-((4-iodo-2-methylphenyl)amino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.